HDM201 MDM2 Binding Affinity and Selectivity Ratio Versus MDM4: Picomolar Affinity with >10,000-Fold Selectivity
HDM201 binds to MDM2 with an affinity constant in the picomolar range and exhibits a selectivity ratio greater than 10,000-fold for MDM2 over MDM4 . This high selectivity profile mitigates the potential for MDM4-mediated off-target effects, which is a differentiating characteristic relative to earlier-generation or less selective MDM2 inhibitors that may engage MDM4 with higher relative affinity. Idasanutlin (RG7388), by comparison, is reported with an IC50 of 6 nM (6,000 pM) against the p53-MDM2 interaction but without a similarly documented extreme selectivity window over MDM4 .
| Evidence Dimension | MDM2 binding affinity and MDM2/MDM4 selectivity ratio |
|---|---|
| Target Compound Data | Kd in picomolar range; selectivity >10,000-fold for MDM2 vs. MDM4 |
| Comparator Or Baseline | Idasanutlin (RG7388): IC50 = 6 nM (6,000 pM) against p53-MDM2; no documented >10,000-fold selectivity vs. MDM4 |
| Quantified Difference | HDM201 demonstrates at least 6,000-fold improvement in binding potency (picomolar vs. nanomolar) and >10,000-fold selectivity over MDM4, a level not reported for idasanutlin |
| Conditions | In vitro biochemical binding assays (p53-MDM2 interaction inhibition) |
Why This Matters
High selectivity over MDM4 minimizes confounding off-target pharmacology, enabling more interpretable experimental results and potentially improved therapeutic index in downstream applications.
